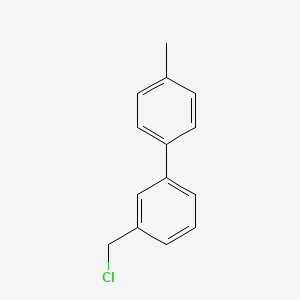

3-(Chloromethyl)-4'-methyl-1,1'-biphenyl

Description

Contextualization within Biphenyl (B1667301) Chemistry and Benzylic Halides

Biphenyl compounds, characterized by two interconnected phenyl rings, are a foundational structural motif in organic chemistry. researchgate.net Their unique three-dimensional structure, where the two rings are typically twisted relative to each other due to steric hindrance, influences their electronic properties and molecular interactions. libretexts.org This non-planar conformation can lead to a form of axial chirality known as atropisomerism when rotation around the central single bond is restricted by bulky ortho substituents. pharmaguideline.com As neutral molecules, biphenyls require functionalization to undergo further chemical transformations, often through electrophilic substitution reactions similar to those of benzene (B151609). rsc.org

The introduction of a chloromethyl group onto the biphenyl scaffold, as seen in 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl, places it within the class of benzylic halides. Benzylic halides are highly valuable reagents in chemical synthesis. wisdomlib.org The carbon-halogen bond at the benzylic position is activated towards nucleophilic substitution and other transformations due to the ability of the adjacent benzene ring to stabilize radical, cationic, or anionic intermediates through resonance. khanacademy.orgmasterorganicchemistry.com This inherent reactivity makes benzylic halides, including benzyl (B1604629) chloride and benzyl bromide, essential intermediates in the synthesis of pharmaceuticals and other fine chemicals. wisdomlib.org

Overview of Strategic Importance in Advanced Organic Synthesis

The strategic importance of functionalized biphenyls like this compound lies in their dual chemical nature. The biphenyl core provides a rigid, thermally stable, and tunable platform, while the benzylic halide group serves as a versatile reactive handle. This combination allows for the construction of complex molecular architectures.

The chloromethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions (via SN1 or SN2 mechanisms) to introduce a wide variety of functional groups. khanacademy.org This allows for its conversion into alcohols, ethers, esters, amines, and nitriles, thereby serving as a gateway to numerous other compound classes. masterorganicchemistry.com Furthermore, benzylic halides can engage in various coupling reactions, expanding their synthetic utility. organic-chemistry.org The ability to use these compounds as building blocks is crucial in multi-step syntheses common in drug discovery and materials science. researchgate.net

Scope and Research Trajectories of this compound

While this compound is a specific and less commonly documented isomer, its research significance can be inferred from extensive studies on related structures. Research on chloromethylated biphenyls is primarily directed toward their use as key intermediates. For instance, the closely related compound 3-(Chloromethyl)-2-methyl-1,1′-biphenyl is a critical intermediate in the industrial synthesis of bifenthrin, a widely used pyrethroid insecticide. smolecule.comasianpubs.org Another analogue, 4,4'-Bis(chloromethyl)-1,1'-biphenyl, is a precursor for manufacturing fluorescent whitening agents, high-performance polymers, and epoxy resins. innospk.com

Based on these established applications, the research trajectories for this compound are projected to be in the following areas:

Pharmaceutical Synthesis : As a scaffold for creating novel therapeutic agents. The biphenyl moiety is present in a wide range of pharmacologically active compounds with applications as anticancer, anti-inflammatory, and antihypertensive agents. researchgate.net

Materials Science : For the development of new polymers, liquid crystals, and organic semiconductors. The biphenyl unit imparts rigidity and favorable electronic properties, while the chloromethyl group allows for polymerization or grafting onto other materials. royalsocietypublishing.org

Agrochemicals : As a potential intermediate for new pesticides, following the precedent set by its isomers. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3-(4-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUOKEXXQVUTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC(=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Properties and Synthesis

The physical and chemical properties of 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl are determined by its molecular structure, which combines the aromatic biphenyl (B1667301) system with a reactive alkyl halide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃Cl |

| Molecular Weight | 216.70 g/mol nih.gov |

| Appearance | Expected to be a solid or oil |

| Solubility | Soluble in common organic solvents like dichloromethane, toluene, and THF |

| Reactivity | The chloromethyl group is a reactive electrophilic site |

Note: Some data, such as molecular weight, is based on the isomeric compound 3-(Chloromethyl)-2-methyl-1,1'-biphenyl due to the limited availability of specific data for the title compound. nih.gov

The synthesis of this compound can be approached through established methods for the functionalization of aromatic compounds.

Key Synthetic Methods:

Chloromethylation of 4-methyl-1,1'-biphenyl : The most direct route is the Friedel-Crafts chloromethylation of the parent biphenyl. This reaction typically involves treating 4-methyl-1,1'-biphenyl with a source of formaldehyde (B43269) (like paraformaldehyde or trioxane) and hydrogen chloride, in the presence of a Lewis acid catalyst such as zinc chloride or scandium triflate. rsc.orgresearchgate.net The reaction introduces the -CH₂Cl group onto one of the aromatic rings.

Chlorination of the Corresponding Alcohol : An alternative pathway involves the synthesis of (4'-methyl-[1,1'-biphenyl]-3-yl)methanol, followed by its conversion to the target chloride. This transformation can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. organic-chemistry.orgrsc.org This method is often preferred for achieving higher regioselectivity.

Chemical Reactivity and Functional Group Transformations

The reactivity of 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl is dominated by the benzylic chloride. This functional group is a versatile precursor for a multitude of other chemical moieties through nucleophilic substitution.

Common Transformations:

Synthesis of Diarylalkanes : The compound can undergo electrophilic substitution reactions with electron-rich aromatic compounds to form diarylmethanes, a core structure in many organic molecules. rsc.org

Formation of Ethers and Esters : Reaction with alkoxides or carboxylates yields the corresponding benzyl (B1604629) ethers and esters.

Synthesis of Amines : Treatment with ammonia or primary/secondary amines leads to the formation of benzylic amines.

Preparation of Nitriles : Substitution with cyanide ions (e.g., from NaCN or KCN) produces the corresponding benzyl nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Transformative Utility in Advanced Organic and Polymer Synthesis

As a Building Block for Functionalized Biphenyls

The biphenyl (B1667301) scaffold is a prevalent structural motif in a wide range of pharmacologically active compounds, liquid crystals, and functional materials. researchgate.net The inherent chemical neutrality of the biphenyl core necessitates the introduction of reactive functional groups to enable the synthesis of more complex derivatives. researchgate.net Chloromethylated biphenyls, such as 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl, are significant intermediates because their chloromethyl group can be readily transformed into a variety of other functionalities. rsc.org

The reactive chloromethyl group of this compound provides a synthetic handle for introducing a wide range of functional groups onto the biphenyl framework. This versatility allows for the construction of multifunctional derivatives with tailored properties. For example, the chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to introduce new functional moieties.

Furthermore, the biphenyl core itself can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing methyl and chloromethyl substituents guide the position of incoming electrophiles, enabling the regioselective synthesis of polysubstituted biphenyls. These subsequent modifications can introduce additional functionalities, leading to the creation of complex molecules with diverse applications. For instance, the introduction of nitro groups, followed by reduction to amino groups, provides a pathway to biphenyl-containing dyes and pharmaceutical intermediates.

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for elaborating the structure of biphenyl derivatives. rsc.org By converting the chloromethyl group to other functionalities or by introducing a boronic acid or halide moiety elsewhere on the biphenyl rings, this compound can be used in these coupling reactions to create more complex, poly-aryl systems.

Axially chiral biphenyls, also known as atropisomers, are stereoisomers that arise from restricted rotation around a single bond. These molecules are of significant interest in asymmetric catalysis, materials science, and drug discovery. researchgate.netrsc.org The synthesis of enantiomerically pure atropisomers is a challenging but important goal in organic chemistry. rsc.org

While direct examples of using this compound for the synthesis of axially chiral compounds are not prevalent in the provided search results, the general strategies for creating such molecules can be applied. The synthesis of atropisomers typically involves the introduction of bulky substituents at the ortho positions of the biphenyl core to hinder rotation around the central carbon-carbon bond. nih.gov

The chloromethyl group of this compound can be utilized to introduce such bulky groups. For instance, the chloromethyl group could be converted to a larger substituent, or it could be used to attach the biphenyl unit to a chiral auxiliary. This auxiliary could then direct the stereoselective formation of the second aromatic ring or another bulky ortho substituent, leading to the desired atropisomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched axially chiral biphenyl.

Precursor for Advanced Materials

The reactivity of the chloromethyl group makes this compound and its isomers, like 4,4'-bis(chloromethyl)-1,1'-biphenyl, valuable monomers for the synthesis of advanced polymer materials. rsc.orgacs.org These materials often possess unique properties such as high surface area, porosity, and thermal stability, making them suitable for a variety of applications.

Hyper-cross-linked polymers (HCPs) are a class of porous organic materials characterized by their high surface areas and extensive cross-linking. researchgate.netrsc.org They are typically synthesized through Friedel-Crafts alkylation reactions, where an aromatic monomer is cross-linked with an external cross-linker in the presence of a Lewis acid catalyst. mdpi.com

Chloromethylated aromatic compounds, including isomers of chloromethylated biphenyls, are excellent building blocks for HCPs. rsc.orgacs.org In these syntheses, the chloromethyl groups act as electrophilic sites that react with other aromatic rings to form a rigid, three-dimensional network. The biphenyl unit in this compound provides rigidity to the polymer backbone, which contributes to the formation of a stable porous structure. The resulting HCPs exhibit high Brunauer-Emmett-Teller (BET) surface areas and can be tailored for specific applications, such as gas storage and separation. rsc.org

| Monomer/Cross-linker | Polymer Designation | BET Surface Area (m²/g) | CO₂ Uptake | Reference |

|---|---|---|---|---|

| p-Dichloroxylene and 4,4′-bis(chloromethyl)-1,1′-biphenyl | HCPs | Up to 1970 | Up to 13.4 mmol/g (at 30 bar) | rsc.org |

| 4,4′-bis(chloromethyl)biphenyl (self-condensed) | BCMBP-P | 852 ± 74 | Not specified | acs.org |

Porous organic polymers (POPs) are a broad class of materials that includes HCPs, as well as other porous networks like covalent organic frameworks (COFs) and conjugated microporous polymers (CMPs). nih.govdoi.orgtezu.ernet.in These materials are of interest for applications in gas storage, separation, and catalysis due to their high porosity, low density, and good thermal and chemical stability. rsc.orgmdpi.com

The synthesis of POPs often involves the polycondensation of rigid organic monomers to form a robust, porous framework. doi.org this compound can serve as a monomer in these syntheses. The chloromethyl group can participate in various polymerization reactions, such as Friedel-Crafts alkylation or Williamson ether synthesis, to form the polymer network. The biphenyl unit imparts rigidity and thermal stability to the resulting polymer.

Monolithic structures, which are continuous porous materials, can also be prepared using POPs. These structures are useful in applications such as chromatography and catalysis, where a continuous, porous support is required. The polymerization of monomers like this compound within a mold can lead to the formation of such monolithic structures with controlled pore sizes and surface properties.

Biphenyl-based phosphine (B1218219) ligands are a highly successful class of ligands in transition metal catalysis, particularly in cross-coupling reactions. orgsyn.org The design of these ligands often involves the strategic placement of substituents on the biphenyl backbone to tune the steric and electronic properties of the catalyst.

Dendrimer and Macromolecular Synthesis

The bifunctional nature of this compound, possessing a reactive benzylic chloride and a modifiable biphenyl core, makes it a promising building block for the synthesis of dendrimers and other complex macromolecules. The biphenyl unit provides a rigid and shape-persistent structural element, which is a desirable feature in the construction of well-defined three-dimensional macromolecules. nih.gov

One potential approach for the integration of this compound into dendritic structures is through a convergent synthesis strategy. In this method, dendritic wedges, or dendrons, are synthesized first and then attached to a central core. The chloromethyl group of the title compound can be converted to other functionalities, such as an alcohol or an amine, to facilitate its use as a focal point for dendron growth. For instance, hydrolysis of the chloromethyl group would yield (4'-methyl-[1,1'-biphenyl]-3-yl)methanol, which could then serve as a core for the attachment of multiple dendrons.

Alternatively, in a divergent synthesis approach, the biphenyl moiety can act as the core, and the chloromethyl group provides a reactive site for the outward growth of dendritic layers. For example, the reaction of this compound with a multifunctional monomer could initiate the first generation of a dendrimer. Subsequent activation of the peripheral groups and reaction with more monomers would lead to higher-generation dendrimers. A related approach has been demonstrated in the synthesis of poly(aryl ether) dendrimers using 3,5-bis(bromomethyl)phenyl derivatives, which are structurally analogous to the chloromethyl functionality of the target compound. researchgate.net

The synthesis of polyphenylene dendrimers often utilizes building blocks that can undergo cycloaddition reactions to form new aromatic rings. nih.gov While this compound itself is not a direct precursor for this type of polymerization, its biphenyl core is a fundamental unit in such macromolecules. The presence of the chloromethyl group offers a handle for post-synthesis functionalization of these rigid dendritic structures, allowing for the introduction of specific properties or for their attachment to other molecules or surfaces.

The following table outlines a hypothetical reaction scheme for the use of this compound in the synthesis of a first-generation dendron via a divergent approach.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, Diethyl malonate | Sodium ethoxide, Ethanol | Diethyl 2-((4'-methyl-[1,1'-biphenyl]-3-yl)methyl)malonate |

| 2 | Diethyl 2-((4'-methyl-[1,1'-biphenyl]-3-yl)methyl)malonate | Lithium aluminum hydride, THF | 2-((4'-methyl-[1,1'-biphenyl]-3-yl)methyl)propane-1,3-diol |

| 3 | 2-((4'-methyl-[1,1'-biphenyl]-3-yl)methyl)propane-1,3-diol | Thionyl chloride, Pyridine | 3-(3-(Chloromethyl)-2-(chloromethyl)propyl)-4'-methyl-1,1'-biphenyl |

Cascade and Multicomponent Reactions Incorporating the Compound

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. beilstein-journals.orgnih.gov The reactive chloromethyl group of this compound makes it a suitable candidate for incorporation into such reaction sequences, leading to the rapid construction of complex molecular frameworks.

A plausible application of this compound in a cascade reaction is through its use as an alkylating agent in a Friedel-Crafts reaction, followed by an intramolecular cyclization. For instance, reaction with an appropriate aromatic or heteroaromatic substrate could lead to the formation of a diarylmethane derivative, which could then undergo a subsequent ring-closing reaction to generate a polycyclic system. The Friedel-Crafts alkylation is a classic C-C bond-forming reaction where an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst. beilstein-journals.orglibretexts.org

In the context of multicomponent reactions, this compound could act as one of the components that contributes its biphenylmethyl moiety to the final product. For example, in a reaction involving a nucleophile, an electrophile, and the title compound, the chloromethyl group would be susceptible to nucleophilic attack, initiating a sequence of bond-forming events. While specific MCRs involving this compound are not extensively documented, the reactivity of benzyl (B1604629) chlorides in such reactions is well-established. beilstein-journals.orgnih.gov

A hypothetical multicomponent reaction involving this compound is presented in the table below. This example illustrates a potential pathway to a complex heterocyclic structure.

| Reaction Type | Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |

| Ugi-type Reaction | 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde (derived from the title compound) | Aniline | Isocyanide | Methanol (B129727), room temperature | N-Aryl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-2-(isocyanoamino)acetamide derivative |

Synthesis of Complex Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. The biphenyl scaffold of this compound serves as an excellent starting point for the synthesis of more complex PAHs through intramolecular cyclization reactions. rsc.orgrsc.org The chloromethyl group provides a reactive handle to facilitate the necessary ring-forming steps.

One established method for the synthesis of phenanthrene (B1679779) derivatives involves the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones. rsc.org The chloromethyl group of this compound can be readily converted into an aldehyde or a ketone functional group. For example, oxidation of the corresponding alcohol (obtained by hydrolysis of the chloride) would yield the aldehyde, which could then undergo intramolecular cyclization under appropriate conditions to form a methyl-substituted phenanthrene derivative.

Another potential route to PAHs involves the Friedel-Crafts-type intramolecular alkylation. In the presence of a Lewis acid, the chloromethyl group can generate a benzylic carbocation, which can then attack the adjacent phenyl ring to form a new six-membered ring, leading to a dihydrophenanthrene structure. Subsequent dehydrogenation would then yield the fully aromatic phenanthrene system. This type of cyclization is a powerful tool for the construction of fused aromatic ring systems.

The following table summarizes a potential synthetic route from this compound to a substituted phenanthrene.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | Sodium hydroxide, water/dioxane | (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol |

| 2 | (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol | Pyridinium chlorochromate (PCC), Dichloromethane | 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde |

| 3 | 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde | Potassium tert-butoxide, DMF | 6-Methylphenanthrene |

Advanced Spectroscopic and Structural Elucidation of Derived Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules in solution. For derivatives of 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl, a suite of one-dimensional and two-dimensional NMR experiments provides comprehensive information on the molecular framework.

Two-dimensional (2D) NMR techniques are crucial for establishing the precise connectivity of atoms within complex derivatives. sdsu.eduyoutube.com These experiments correlate nuclear spins through chemical bonds or through space, allowing for a complete assignment of proton (¹H) and carbon (¹³C) signals.

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For a hypothetical derivative, COSY spectra would reveal correlations between adjacent protons on the biphenyl (B1667301) rings, confirming substitution patterns.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom to which they are attached (¹J coupling). sdsu.eduuvic.ca This is fundamental for assigning carbon signals based on their attached, and usually more easily assigned, proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J coupling). sdsu.eduuvic.ca HMBC is particularly powerful for identifying quaternary carbons and for connecting different spin systems across the molecule, such as linking substituents to the biphenyl core.

Nuclear Overhauser Effect (NOE): The NOE experiment (often performed as NOESY) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.eduresearchgate.net For biphenyl derivatives, NOESY is critical for determining the relative orientation of the two aromatic rings and the conformation of substituents. Cross-peaks between protons on different rings can provide direct evidence of their spatial proximity. researchgate.net

Table 1: Illustrative 2D NMR Correlations for a Hypothetical Derivative: 3-(Azidomethyl)-4'-methyl-1,1'-biphenyl

| Proton Signal (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| H-2 | H-6 | C-2 | C-3, C-4, C-6, C-1' | H-6, H-2' |

| H-4 | H-5 | C-4 | C-2, C-3, C-5, C-6 | H-5, -CH₂N₃ |

| H-5 | H-4, H-6 | C-5 | C-1, C-3, C-4 | H-4, H-6 |

| H-6 | H-2, H-5 | C-6 | C-1, C-2, C-4 | H-2, H-5 |

| H-2', H-6' | H-3', H-5' | C-2', C-6' | C-4', C-1, C-3' | H-2, H-3' |

| H-3', H-5' | H-2', H-6', -CH₃ | C-3', C-5' | C-1', C-4', C-2' | H-2', -CH₃ |

| -CH₂N₃ | - | C (Azidomethyl) | C-2, C-3, C-4 | H-4 |

| -CH₃ | H-3', H-5' | C (Methyl) | C-3', C-4', C-5' | H-3', H-5' |

Note: This table represents expected correlations for structural elucidation and is for illustrative purposes.

The two phenyl rings in biphenyl systems are not coplanar due to steric hindrance, and they can rotate relative to each other around the central C1-C1' single bond. nih.govacs.org This rotation is often restricted, leading to the existence of distinct rotational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational dynamics. copernicus.org

By monitoring NMR spectra at various temperatures, it is possible to observe changes in the line shape of signals corresponding to atoms that exchange between different chemical environments during the rotation. copernicus.org At low temperatures, the rotation may be slow on the NMR timescale, resulting in separate signals for each rotamer. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of these line shape changes allows for the calculation of the activation energy (ΔG‡), which represents the energy barrier to rotation. nih.govacs.org For substituted biphenyls, the size and position of the substituents significantly influence this rotational barrier. acs.org

Table 2: Representative Rotational Energy Barriers for Substituted Biphenyls Determined by Dynamic NMR

| Biphenyl Derivative | Substituents | Rotational Barrier (ΔG‡) (kcal/mol) |

| Biphenyl | None | ~6.0 |

| 2,2'-Dimethylbiphenyl | Ortho-methyl | ~18 |

| 3,3'-Disubstituted Biphenyl | Meta-substituents | 7-10 |

| Polycyclic Biphenyl-type Systems | Bridged rings | <7 to 21.0 nih.gov |

Note: Data is representative of typical biphenyl systems to illustrate the effect of substitution on rotational barriers.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. longdom.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to within 5 ppm). longdom.orgmeasurlabs.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. measurlabs.comyoutube.com For any new derivative of this compound, obtaining an HRMS spectrum is a critical first step in its characterization. It serves to confirm that the desired chemical transformation has occurred and that the product has the correct elemental composition. The identification of compounds based on their molecular formula is a foundational aspect of structural elucidation. nih.govacs.org

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Mass (m/z) [M+H]⁺ |

| C₁₅H₁₅Cl | 230.0862 | 231.0935 |

Note: Observed mass is a hypothetical value for the protonated molecule, illustrating the expected high precision of HRMS.

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by analyzing its fragmentation patterns. nih.govacs.org In an MS/MS experiment, ions of a specific m/z (the parent or precursor ion) are selected and then subjected to collision-induced dissociation (CID). This process breaks the parent ion into smaller fragment ions (product ions).

The resulting fragmentation spectrum provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov For derivatives of this compound, the fragmentation pattern would reveal characteristic losses, such as the loss of the chloromethyl group or cleavage at the biphenyl linkage. Analyzing these fragments helps to confirm the connectivity of the atoms and the identity of the substituents, providing orthogonal confirmation of the structure determined by NMR. Differentiating between isomers can be challenging but is sometimes possible through unique fragmentation pathways. nih.govacs.org

Table 4: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Fragment |

| 230 | 181 | CH₂Cl | [4'-methyl-1,1'-biphenyl-3-yl]⁺ cation |

| 230 | 166 | C₅H₅ | Loss of cyclopentadienyl (B1206354) from biphenyl core |

| 230 | 91 | C₁₁H₈ | [C₇H₇]⁺ Tropylium ion (from 4'-methylphenyl ring) |

| 181 | 166 | CH₃ | Loss of methyl radical from [4'-methyl-1,1'-biphenyl-3-yl]⁺ |

Note: This table is based on predictable fragmentation pathways for substituted aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled, precise picture of a molecule's structure in the solid state. researchgate.net This technique determines the spatial coordinates of atoms within a crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

For biphenyl derivatives, X-ray crystallography provides definitive data on bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two aromatic rings. rsc.orgresearchgate.net This angle is a key structural parameter for biphenyls, as it is influenced by the interplay between electronic conjugation (which favors planarity) and steric hindrance from substituents (which favors twisting). acs.org The solid-state conformation can differ from the solution-state conformation due to crystal packing forces. researchgate.net The resulting crystal structure also reveals intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern how the molecules arrange themselves in the solid state. cardiff.ac.uk

Table 5: Representative Crystallographic Data for a Substituted Biphenyl Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 22.181 |

| b (Å) | 6.076 |

| c (Å) | 13.349 |

| β (°) | 95.61 |

| Volume (ų) | 1792.4 |

| Z (molecules/unit cell) | 4 |

| Phenyl-Phenyl Dihedral Angle (°) | 42.5 |

Note: Data adapted from a known substituted biphenyl structure to illustrate typical crystallographic parameters. researchgate.net

Conformation and Torsion Angle Analysis

The conformation of biphenyl and its derivatives is primarily defined by the torsion angle (dihedral angle) between the planes of the two phenyl rings. In an isolated state, such as in the gas phase, unsubstituted biphenyl is not planar due to steric repulsion between the ortho-hydrogens on adjacent rings, adopting a torsion angle of approximately 45°. libretexts.org The introduction of substituents significantly influences this angle. The bulkiness of the groups, particularly at the ortho positions, is a major determinant of the final conformation. researchgate.net

For this compound, the substituents are in the meta and para positions, which exert less direct steric hindrance compared to ortho substituents. However, their electronic and packing effects in a crystal lattice will still modulate the final torsion angle. In the solid state, crystal packing forces often lead to a more planar conformation than in the gas phase. For example, crystallographic studies of a related compound, (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one, revealed a dihedral angle of 38.02° between the two rings of the 4'-methylbiphenyl moiety. nih.govnih.gov This suggests that a similar deviation from planarity is likely for architectures derived from this compound.

| Compound | Phase/Method | Torsion Angle (°) | Reference |

|---|---|---|---|

| Biphenyl | Gas Phase (Electron Diffraction) | ~45 | libretexts.org |

| 4-Methylbiphenyl (B165694) | Amorphous (Fluorescence) | 37 | westmont.edu |

| (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl) derivative | Crystal (X-ray Diffraction) | 38.02 | nih.govnih.gov |

| 2-Methyl substituted biphenyls | General | 54 - 65 | researchgate.net |

Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. For derivatives of this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal structure. These include van der Waals forces, π-π stacking, and weak hydrogen bonds.

The aromatic rings of the biphenyl core facilitate π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. Furthermore, C-H···π interactions, in which a hydrogen atom from a methyl, chloromethyl, or phenyl group interacts with the π-face of an adjacent aromatic ring, are common stabilizing forces in the crystals of aromatic compounds. nih.gov In the crystal structure of a related 4'-methylbiphenyl chalcone, molecules are linked by such weak C—H···π interactions. nih.govnih.gov

| Interaction Type | Description | Potential Groups Involved |

|---|---|---|

| π-π Stacking | Attractive interaction between the π-electron clouds of aromatic rings. | Biphenyl rings |

| C-H···π Interactions | A weak hydrogen bond between a C-H group and the face of a π-system. | Phenyl C-H, Methyl C-H, or Chloromethyl C-H with an adjacent phenyl ring. |

| Van der Waals Forces | General non-specific attractive/repulsive forces between molecules. | Entire molecule |

| C-H···Cl Hydrogen Bonds | Weak hydrogen bond involving a C-H donor and a chlorine acceptor. | Phenyl/Methyl/Chloromethyl C-H with a chlorine atom on an adjacent molecule. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. researchgate.net Each bond and functional group vibrates at characteristic frequencies, producing a unique spectral fingerprint. For this compound, the spectra are dominated by vibrations of the biphenyl core, the methyl group, and the chloromethyl group.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the methyl (-CH₃) and chloromethyl (-CH₂Cl) groups, usually found in the 2980-2850 cm⁻¹ range.

Aromatic C=C Stretching: These vibrations from the biphenyl rings give rise to a series of characteristic sharp bands between 1610 cm⁻¹ and 1450 cm⁻¹. Raman spectra of biphenyl and its derivatives consistently show strong peaks around 1600 cm⁻¹. researchgate.net

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond in the chloromethyl group is expected to produce a moderate to strong band in the 800-600 cm⁻¹ region.

Biphenyl Ring Modes: Biphenyl and its derivatives exhibit characteristic peaks around 1280, 1030, and 1000 cm⁻¹, which are useful for identifying the core structure. researchgate.net

Analysis of the IR spectrum of the related compound 4-(chloromethyl)biphenyl (B161239) from the NIST database shows prominent peaks corresponding to these regions, confirming the expected vibrational behavior. nist.gov

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Biphenyl Rings | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂Cl | 2980 - 2850 | Medium |

| Aromatic C=C Stretch | Biphenyl Rings | 1610 - 1450 | Strong-Medium |

| Biphenyl Core Vibration | Biphenyl Rings | ~1280 | Strong (Raman) |

| C-H Bending | -CH₃, -CH₂Cl | 1470 - 1370 | Medium |

| C-Cl Stretch | -CH₂Cl | 800 - 600 | Strong (IR) |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. asianpubs.org The primary chromophore in this compound is the conjugated π-electron system of the biphenyl moiety. This system gives rise to intense absorptions in the ultraviolet region, corresponding to π → π* electronic transitions.

The absorption maximum (λmax) for unsubstituted biphenyl in a supersonic jet occurs around 280 nm. acs.org The presence of substituents on the phenyl rings can cause shifts in the absorption wavelength and intensity. The methyl (-CH₃) and chloromethyl (-CH₂Cl) groups are considered auxochromes. Typically, alkyl groups like methyl cause a small bathochromic (red) shift. For example, the UV spectrum for 4-methylbiphenyl shows a λmax at approximately 252 nm in solution. nist.gov

The extent of conjugation, which is directly related to the torsion angle between the rings, significantly affects the electronic spectrum. A more planar conformation allows for greater π-electron delocalization, which generally results in a shift of the absorption to longer wavelengths (bathochromic shift) and an increase in molar absorptivity. acs.org Therefore, the UV-Vis spectrum is sensitive to the conformational state of the molecule, which can be influenced by its environment (e.g., solvent polarity).

| Compound | λmax (nm) | Solvent/Phase | Transition Type |

|---|---|---|---|

| Benzene (B151609) | ~255 | Hexane | π → π |

| Biphenyl | ~247 | Ethanol | π → π |

| 4-Methylbiphenyl | ~252 | Ethanol | π → π* |

Computational and Theoretical Investigations

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Weak Interactions and Hydrogen Bonding

In substituted biphenyls like 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl, weak intermolecular and intramolecular interactions play a crucial role in determining their conformational preferences, crystal packing, and interactions with biological targets. While classical hydrogen bonds (e.g., O-H···O, N-H···O) are absent in this molecule, a variety of weaker interactions are significant.

Intramolecular Interactions: The relative orientation of the two phenyl rings is governed by a balance between steric repulsion of the substituents and weak attractive forces. Intramolecular C-H···π interactions can occur, where a hydrogen atom on one ring interacts with the π-electron system of the other ring. nih.gov The presence of the chloromethyl and methyl groups influences the electronic distribution and steric hindrance, which in turn affects the strength and geometry of these interactions. For instance, the methyl group can act as a weak hydrogen bond donor (C-H···Cl or C-H···π), while the chlorine atom can act as a weak hydrogen bond acceptor.

Intermolecular Interactions in the Solid State: In the crystalline state, the packing of this compound molecules would be dictated by a combination of weak interactions. These include:

C-H···Cl Hydrogen Bonds: The chlorine atom of the chloromethyl group can participate in weak hydrogen bonding with hydrogen atoms from neighboring molecules.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-faces of the phenyl rings of an adjacent molecule.

Computational methods like Density Functional Theory (DFT) and Atoms in Molecules (AIM) analysis are employed to characterize and quantify these weak interactions. nih.gov AIM analysis, for example, can identify bond critical points (BCPs) associated with these weak interactions and provide information about their strength and nature. nih.gov

Illustrative Data on Weak Interactions in Substituted Biphenyls

| Interaction Type | Typical Distance (Å) | Estimated Energy (kcal/mol) | Computational Method for Analysis |

|---|---|---|---|

| C-H···π | 2.5 - 3.5 | 0.5 - 2.5 | DFT, AIM, NCI plot |

| π-π Stacking | 3.3 - 3.8 | 1.0 - 5.0 | DFT with dispersion correction, PIXEL |

| C-H···Cl | 2.8 - 3.8 | 0.3 - 1.5 | DFT, AIM |

Reaction Pathway Modeling and Energy Profiles

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving substituted biphenyls. By modeling the reaction pathway, it is possible to understand the energetic changes that occur as reactants are converted to products.

For a molecule like this compound, a key reaction of interest is the nucleophilic substitution at the chloromethyl group. This reaction is fundamental to its use as a chemical intermediate. The reaction can proceed through different mechanisms, primarily SN1 or SN2, depending on the nucleophile, solvent, and reaction conditions.

Reaction pathway modeling typically involves identifying the structures of the reactants, products, any intermediates, and the transition states that connect them. The energies of these species are calculated, allowing for the construction of a potential energy surface (PES) or a reaction energy profile. These profiles depict the energy of the system as a function of the reaction coordinate.

Transition State Characterization

The transition state (TS) is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to occur. stackexchange.com Characterizing the transition state is a primary goal of reaction pathway modeling. Computationally, a transition state is located as a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.

For the SN2 reaction of this compound with a nucleophile (e.g., hydroxide), the transition state would involve the simultaneous formation of a new bond between the nucleophile and the benzylic carbon and the breaking of the C-Cl bond. Computational methods can determine the geometry of this pentacoordinate carbon center, including the bond lengths of the forming and breaking bonds. Frequency calculations are performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. stackexchange.com

Illustrative Transition State Parameters for an SN2 Reaction of a Substituted Benzyl (B1604629) Chloride

| Parameter | Value | Computational Method |

|---|---|---|

| Activation Energy (ΔG‡) | ~20-30 kcal/mol | DFT (e.g., B3LYP/6-31G*) |

| Imaginary Frequency | -300 to -500 cm⁻¹ | Frequency Calculation |

| Nu-C Bond Length | ~2.0 - 2.5 Å | Geometry Optimization |

| C-Cl Bond Length | ~2.2 - 2.8 Å | Geometry Optimization |

Prediction of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, the positions of attack on the biphenyl (B1667301) system can be predicted. The methyl group is an activating, ortho-, para-directing group, while the chloromethyl group is weakly deactivating. The phenyl group itself is also activating and ortho-, para-directing.

Computational analysis of the electronic structure can help predict the most likely sites for electrophilic attack. Methods for this include:

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are more susceptible to electrophilic attack.

Fukui Functions: These functions, derived from conceptual DFT, indicate the change in electron density at a particular point when an electron is added or removed, thus identifying nucleophilic and electrophilic sites.

Calculation of Reaction Intermediates: The relative energies of the different possible carbocation intermediates (sigma complexes) formed during electrophilic attack can be calculated. The most stable intermediate corresponds to the preferred reaction pathway.

By comparing the activation energies for attack at different positions, a prediction of the regioselectivity of the reaction can be made. stackexchange.com

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static properties and reaction pathways of single molecules, molecular dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time, often in a condensed phase (e.g., in solution).

For this compound, an MD simulation could provide insights into:

Conformational Dynamics: The central C-C bond in biphenyls allows for torsional rotation. MD simulations can explore the conformational landscape of the molecule, revealing the dihedral angle distribution between the two phenyl rings and the barriers to rotation. The presence of substituents affects this rotational barrier.

Solvation Structure: An MD simulation of the molecule in a solvent (e.g., water or an organic solvent) can reveal the structure of the solvent molecules around the solute. This includes identifying preferential solvation sites and the average number of solvent molecules in the first solvation shell.

Transport Properties: MD simulations can be used to calculate properties like the diffusion coefficient of the molecule in a given solvent.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. These force fields are typically derived from experimental data and/or high-level quantum mechanical calculations. A typical MD simulation propagates the positions and velocities of all atoms in the system over time by numerically integrating Newton's equations of motion.

Future Research Directions and Unexplored Reactivity

Development of Highly Regio- and Stereoselective Syntheses

The synthesis of substituted biphenyls often presents challenges in controlling isomer formation. Direct chloromethylation of 4-methylbiphenyl (B165694), for instance, can lead to a mixture of products, underscoring the need for more precise synthetic methodologies. researchgate.net

Future research should focus on developing highly regioselective synthetic routes to 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl. This could involve:

Directed Ortho-Metalation: Utilizing directing groups to guide the introduction of the chloromethyl precursor to the 3-position of the biphenyl (B1667301) system before removal of the directing group.

Advanced Cross-Coupling Strategies: Employing precisely substituted halo-aromatics and boronic acids in Suzuki-Miyaura coupling reactions to build the biphenyl core with the desired substitution pattern from the outset. rsc.org

Catalyst-Controlled Chloromethylation: Investigating novel catalysts that can overcome the inherent electronic and steric preferences of the biphenyl ring to favor substitution at the 3-position. Research into catalysts like Group 3 and 4 metal triflates, which have shown efficacy in biphenyl chloromethylation, could be optimized for improved regioselectivity. researchgate.netresearchgate.net

Furthermore, while the parent molecule is achiral, its derivatives can exhibit atropisomerism—a form of axial chirality common in sterically hindered biphenyls. A significant future direction would be the development of stereoselective reactions starting from this compound. This could involve asymmetric transformations of the chloromethyl group or subsequent functionalization of the biphenyl rings that introduce steric hindrance, leading to the formation of enantiomerically enriched atropisomers, which are highly sought after in medicinal chemistry and materials science.

Investigation of Novel Catalytic Transformations

The chloromethyl group is a versatile chemical handle, primarily known for its utility in nucleophilic substitution reactions. However, its full potential in modern catalytic chemistry remains largely unexplored.

Future investigations should include:

Transition Metal-Catalyzed Cross-Coupling: Moving beyond simple substitutions, the C(sp³)–Cl bond of the chloromethyl group could serve as an electrophile in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This would enable the direct attachment of diverse functional groups, transforming the compound into a sophisticated building block.

C–H Functionalization: The existing substituents on the biphenyl rings could be used to direct transition metal-catalyzed C–H activation at other positions on the aromatic core. rsc.org This would allow for the efficient, atom-economical introduction of new functional groups without the need for pre-functionalized substrates.

Photoredox and Electrocatalysis: These emerging fields offer new ways to activate the C-Cl bond or other parts of the molecule under mild conditions. Investigating the reactivity of this compound in photoredox-mediated reactions could unlock novel transformations that are inaccessible through traditional thermal methods.

A summary of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Target Bond | Potential Transformation | Significance |

| Cross-Coupling | C(sp³)–Cl | Alkylation, Arylation, Amination | Rapid construction of complex derivatives |

| C–H Functionalization | Aryl C–H | Introduction of new functional groups | Atom-economical and efficient synthesis |

| Photoredox Catalysis | C(sp³)–Cl | Radical-based transformations | Access to novel reaction pathways |

Exploration of New Chemical Applications as a Precursor

The structural motifs present in this compound are found in a range of functional molecules, from pharmaceuticals to high-performance polymers. This suggests a broad scope for its application as a chemical precursor.

Polymer Chemistry: Biphenyl-containing polymers are known for their thermal stability and unique mechanical properties. researchgate.net this compound could serve as a key monomer for the synthesis of novel functional polymers. nih.gov The chloromethyl group allows for polymerization via polycondensation or its conversion to other polymerizable groups (e.g., vinyl, epoxy). The resulting polymers could find applications as advanced dielectrics, liquid crystals, or materials for organic electronics. google.com

Medicinal Chemistry: The biphenyl scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. researchgate.net The subject compound could be a starting point for the synthesis of new libraries of bioactive compounds. The chloromethyl group can be converted into various other functionalities, such as amines, ethers, and amides, to explore structure-activity relationships for targets like enzymes or receptors. researchgate.net

Agrochemicals: A related isomer, 3-(chloromethyl)-2-methyl-1,1′-biphenyl, is a known intermediate in the synthesis of the insecticide bifenthrin. asianpubs.org This suggests that derivatives of this compound could also exhibit valuable biological activity, warranting exploration in the development of new agrochemicals.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry provides powerful tools to predict reactivity and guide experimental design, saving significant time and resources.

Future research should leverage these methodologies to explore the potential of this compound:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction mechanisms and predict the regioselectivity of synthetic transformations. researchgate.netmdpi.com For instance, computational analysis could help identify catalysts and conditions that favor the formation of the desired 3-substituted isomer during chloromethylation. It can also predict the most likely sites for subsequent C-H functionalization. dntb.gov.ua

Molecular Dynamics (MD) Simulations: For applications in materials science, MD simulations can predict the bulk properties of polymers derived from this monomer. nist.govmdpi.com Simulations could provide insights into glass transition temperatures, thermal stability, and mechanical strength, guiding the design of new high-performance materials. cecam.org

Quantitative Structure-Activity Relationship (QSAR): In medicinal and agrochemical research, computational models can be built to predict the biological activity of derivatives. mdpi.com By calculating molecular descriptors for a series of virtual compounds derived from this compound, researchers can prioritize the synthesis of candidates with the highest predicted efficacy.

The table below outlines potential computational approaches and their applications.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Synthesis & Reactivity | Reaction pathways, transition states, regioselectivity, electronic properties |

| Molecular Dynamics (MD) | Materials Science | Polymer conformation, thermal stability, mechanical properties |

| QSAR / Molecular Docking | Drug & Agrochemical Discovery | Binding affinity, biological activity, toxicity |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation across the chemical sciences.

Q & A

Q. What are effective synthetic methodologies for 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging protocols similar to those used for analogous biphenyl derivatives. For example, dual nickel/palladium-catalyzed reductive cross-coupling at 65°C with petroleum ether/ethyl acetate (20:1 or 100:1) as eluents has been effective for isolating biphenyl-based compounds . Chloromethylation of pre-formed biphenyl frameworks, as demonstrated in the synthesis of 3,3′-Bis(chloromethyl)-4,4′-diethoxy-1,1′-biphenyl, could also be adapted. This involves electrophilic substitution using chloromethylation agents under controlled conditions .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Methodological Answer : Purification via silica gel column chromatography with optimized solvent ratios (e.g., petroleum ether/ethyl acetate gradients) is critical, as evidenced by the isolation of biphenyl derivatives with >98% purity . Structural confirmation requires a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For instance, HRMS data with <0.6 ppm deviation between calculated and observed molecular weights ensures accuracy .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : -NMR and -NMR are indispensable for verifying substitution patterns and chloromethyl group integration. Single-crystal X-ray diffraction (employing SHELX software for refinement) provides unambiguous confirmation of molecular geometry and packing, as demonstrated in biphenyl-based crystal structures .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., unexpected splitting or integration) may arise from conformational flexibility or impurities. Cross-validation using - HSQC/HMBC experiments can resolve ambiguities. For crystallographic inconsistencies (e.g., poor refinement metrics in SHELXL), re-measuring data at higher resolution or using twinning correction algorithms is recommended .

Q. What strategies optimize the compound’s reactivity in downstream functionalization (e.g., electroluminescent polymer synthesis)?

- Methodological Answer : The chloromethyl group’s electrophilicity enables nucleophilic substitution for introducing functionalities like alkoxy or amino groups. For example, 3,3′-Bis(chloromethyl)-4,4′-diethoxy-1,1′-biphenyl was synthesized via ethoxylation, a strategy applicable to this compound for creating π-conjugated polymers . Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize side reactions.

Q. How does steric hindrance from the chloromethyl and methyl groups influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Steric effects can direct coupling to less hindered positions. Computational modeling (DFT) or experimental screening of catalyst systems (e.g., bulky phosphine ligands with Pd) can mitigate this. For instance, sterically demanding Suzuki-Miyaura conditions improved regioselectivity in analogous biphenyl syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.